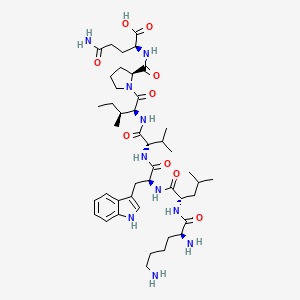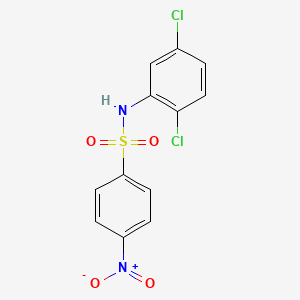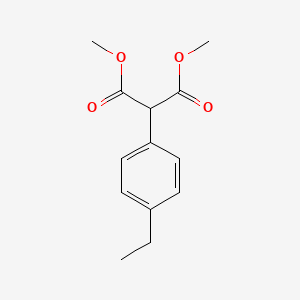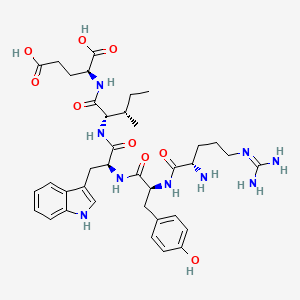![molecular formula C14H23NS B14249812 Benzenamine, 2-[(2-ethylhexyl)thio]- CAS No. 515140-79-1](/img/structure/B14249812.png)
Benzenamine, 2-[(2-ethylhexyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-[(2-ethylhexyl)thio]-: is an organic compound with the molecular formula C14H23NS It is a derivative of benzenamine (aniline) where the hydrogen atom at the second position is replaced by a 2-ethylhexylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-[(2-ethylhexyl)thio]- typically involves the reaction of benzenamine with 2-ethylhexylthiol. The reaction is usually carried out in the presence of a catalyst such as a base (e.g., sodium hydroxide) under controlled temperature conditions to facilitate the substitution reaction.
Industrial Production Methods: In industrial settings, the production of Benzenamine, 2-[(2-ethylhexyl)thio]- may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise reaction conditions and scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, 2-[(2-ethylhexyl)thio]- can undergo oxidation reactions where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic ring, due to the electron-donating nature of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Benzenamine, 2-[(2-ethylhexyl)thio]- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of sulfur-containing groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile candidate for drug design.
Industry: In industrial applications, Benzenamine, 2-[(2-ethylhexyl)thio]- is used in the production of specialty chemicals, polymers, and materials with specific properties. Its role as an intermediate in the synthesis of dyes and pigments is also noteworthy.
Mechanism of Action
The mechanism of action of Benzenamine, 2-[(2-ethylhexyl)thio]- involves its interaction with molecular targets through its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the 2-ethylhexylthio group can engage in hydrophobic interactions and sulfur-related chemistry. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Benzenamine (Aniline): The parent compound with a simpler structure.
Benzenamine, 2-methyl-: A derivative with a methyl group at the second position.
Benzenamine, 2-chloro-: A derivative with a chlorine atom at the second position.
Uniqueness: Benzenamine, 2-[(2-ethylhexyl)thio]- is unique due to the presence of the 2-ethylhexylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and alters its reactivity compared to other benzenamine derivatives.
Properties
CAS No. |
515140-79-1 |
|---|---|
Molecular Formula |
C14H23NS |
Molecular Weight |
237.41 g/mol |
IUPAC Name |
2-(2-ethylhexylsulfanyl)aniline |
InChI |
InChI=1S/C14H23NS/c1-3-5-8-12(4-2)11-16-14-10-7-6-9-13(14)15/h6-7,9-10,12H,3-5,8,11,15H2,1-2H3 |
InChI Key |
PDUWXIGRCDIOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CSC1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane](/img/structure/B14249740.png)

![(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one](/img/structure/B14249767.png)


![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)
![(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B14249792.png)


![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)
![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)
